6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one
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Description
6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one, also known as 6-chloro-2-chloromethylpyrimidine, is a heterocyclic organic compound belonging to the class of pyrimidines. It is a colorless crystalline solid, soluble in water and ethanol, and is used in a variety of applications in the chemical industry. It is also used in pharmaceuticals as an intermediate in the synthesis of various drugs.
Scientific Research Applications
Efficient Synthesis Under Microwave Irradiation
6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one serves as a precursor in the synthesis of thiazolopyrimidinones under microwave irradiation, highlighting its utility in creating compounds with potential bioactive properties. This process allows for the efficient generation of 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones, indicating its importance in the development of new pharmaceuticals (Djekou et al., 2006).
Intermediate for Pharmacological Research
The compound has been used to prepare novel pyrazolopyrimidine derivatives, such as 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. These derivatives are convenient intermediates for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may possess useful pharmacological properties (Ogurtsov & Rakitin, 2021).
Role in Molecular Recognition Processes
Pyrimidines, including those similar to 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one, play a significant role in biology and medicine. The crystallization of related compounds can lead to insights into molecular recognition processes vital for pharmaceuticals' targeted action. This research emphasizes the importance of hydrogen bonding in drug design and development (Rajam et al., 2017).
Applications in Nonlinear Optics (NLO)
Studies on derivatives of pyrimidine, such as thiopyrimidine derivatives, showcase the compound's relevance in materials science, particularly in nonlinear optics (NLO). These compounds' electronic properties, explored through DFT/TDDFT and experimental studies, underline the potential of pyrimidine derivatives in optoelectronic devices and materials (Hussain et al., 2020).
Contributions to Synthetic Methodology
The chemical serves as a building block in the facile construction of complex molecules, such as substituted pyrimido[4,5-d]pyrimidones, demonstrating its utility in expanding synthetic methodologies for creating novel compounds with potential biological or materials applications (Hamama et al., 2012).
properties
IUPAC Name |
4-chloro-2-(chloromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-2-4-8-3(7)1-5(10)9-4/h1H,2H2,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGQFAWFSGFRSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680995 |
Source
|
Record name | 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one | |
CAS RN |
19874-98-7 |
Source
|
Record name | 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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